molecular formula C2H6O B081796 Ethanol-2-13C CAS No. 14770-41-3

Ethanol-2-13C

Cat. No. B081796
CAS RN: 14770-41-3
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-OUBTZVSYSA-N
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Description

"Ethanol-2-13C" is an isotopically labeled form of ethanol, where the second carbon atom is enriched with the carbon-13 isotope. This labeling allows for detailed studies of ethanol's synthesis, molecular structure, chemical reactions, and both physical and chemical properties using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid demonstrates the use of 13C labeling to study the conversion mechanisms and chemical reactions involved in producing ethanol derivatives. This process involves rearrangement reactions that are elucidated with the aid of 13C NMR spectroscopy, showcasing how isotopic labeling can reveal detailed insights into reaction pathways (Billington & Golding, 1982).

Molecular Structure Analysis

13C solid-state NMR studies of ethanol on MgO have highlighted the adsorption and decomposition of ethanol, revealing the formation of ethoxide as the primary chemisorbed species at room temperature. This study exemplifies how 13C labeling can be used to analyze the interactions of ethanol with surfaces and the resulting molecular transformations, providing insights into the molecular structure of surface-bound species (Liang, 1986).

Chemical Reactions and Properties

Research utilizing isotopically labeled ethanol (e.g., 12CH3-13CH2-OH) has shed light on the contributions of ethanol's carbon atoms to the formation of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). These findings illustrate the selective incorporation of carbon atoms from ethanol into SWNT structures and how different environmental conditions can influence these incorporation mechanisms, offering a deeper understanding of ethanol's chemical reactivity and properties in nanomaterial synthesis (Xiang et al., 2013).

Physical Properties Analysis

The study of ethanol-water mixtures has revealed molecular segregation at a concentrated level, indicating that most water molecules exist as small hydrogen-bonded strings and clusters within a fluid of close-packed methyl groups. This research, facilitated by neutron diffraction with isotope substitution, offers valuable insights into the anomalous thermodynamics of water-alcohol systems and the incomplete mixing at the molecular level, highlighting the unique physical properties of ethanol in mixtures (Dixit et al., 2002).

Chemical Properties Analysis

Ethanol's role in the synthesis of higher alcohols and oxygenates has been studied in contexts such as Fischer-Tropsch synthesis, where ethanol, especially when labeled with 14C, contributes to understanding the mechanisms of alcohol dehydrogenation and condensation reactions. These studies illustrate how ethanol can act as a chain growth initiator and how its conversion to other oxygenates can be traced, providing insights into its chemical properties in catalytic processes (Tau et al., 1987).

Scientific Research Applications

  • In Vivo Detection of Metabolic Products of Ethanol in the Brain : A study by Xiang and Shen (2011) used in vivo 13C MRS to investigate brain metabolites after intravenous administration of [1-13C]ethanol in rats. They found that 13C labels were detected in glutamate, glutamine, and aspartate, and that 13C-labeled bicarbonate was also detected. This study suggests that 13C-labeled ethanol can be used to study brain metabolism and neurotransmission in alcohol research (Xiang & Shen, 2011).

  • Formation of Single-Walled Carbon Nanotubes (SWNTs) : Research by Xiang et al. (2013) proposed a unique technique using isotopically labeled ethanol (12CH3-13CH2-OH) to trace carbon atoms during the formation of SWNTs by chemical vapor deposition. The study revealed that the carbon away from the hydroxyl group in ethanol is preferably incorporated into the SWNT structure (Xiang et al., 2013).

  • Metabolic Yield Response to Ethanol Stress in Yeast : Martini et al. (2004) combined in vivo 13C-NMR spectroscopy and mathematical modeling to analyze the response of Saccharomyces cerevisiae to ethanol stress. Their findings contributed to understanding the yeast's metabolic activity under stress conditions (Martini et al., 2004).

  • Fermentative Utilization of Glycerol by Escherichia coli : A study by Murarka et al. (2007) used 13C-labeled ethanol to investigate the fermentation of glycerol in the absence of electron acceptors by E. coli. This research provided insights into the metabolic pathways of E. coli and its potential in fuel and chemical production (Murarka et al., 2007).

  • Photocatalytic Oxidation of Ethanol : Pilkenton and Raftery (2003) conducted solid-state NMR studies to investigate the photocatalytic oxidation of ethanol over SnO2-based photocatalysts. They observed the formation of surface ethanol species, contributing to understanding photocatalyst mechanisms (Pilkenton & Raftery, 2003).

  • Metabolism of [2-13C]-ethanol by Alcohol Dehydrogenase : Brooks et al. (1985) used 1H NMR spectroscopy to study the metabolism of [2-13C]-ethanol, providing insights into the enzymatic processes involved in alcohol metabolism (Brooks et al., 1985).

Safety And Hazards

Ethanol is highly flammable and causes serious eye irritation . It may cause damage to organs such as the eyes and the central nervous system . Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and avoiding breathing mist or vapors .

Future Directions

Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . It is also used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

properties

IUPAC Name

(213C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480250
Record name Ethanol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol-2-13C

CAS RN

14770-41-3
Record name Ethanol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14770-41-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
C de los SANTOS, G BULDAIN… - European journal of …, 1985 - Wiley Online Library
The non‐invasive technique of 13 C nuclear magnetic resonance was applied to study glucose metabolism in vivo in the insect parasite Crithidia fasciculata. It was found that under …
Number of citations: 28 febs.onlinelibrary.wiley.com
D Nishizaki, H Iwahashi - Inorganic Chemistry, 2017 - ACS Publications
Heme and nonheme high-valent Fe IV O can mediate reactions of olefin epoxidation, alkane hydroxylation, aromatic hydroxylation, S-oxidation, P-oxidation, N-dealkylation, …
Number of citations: 4 pubs.acs.org
DR Houck, JL Hanners, CJ Unkefer - Journal of the American …, 1988 - ACS Publications
Pyrroloquinoline quinone (PQQ, 2, 7, 9-tricarboxy-lH-pyrrolo-[2, 3-y] quinoline-4, 5-dione) was first recognized as a cofactor for the pyridine nucleotide-independent methanol …
Number of citations: 71 pubs.acs.org
EJ Munson, AA Kheir, ND Lazo… - The Journal of Physical …, 1992 - ACS Publications
… that take advantage of the two nonequivalent sites for the 13C label: Figure 6 shows an experiment with ethanol-/-13C, and Figure 7 shows an analogous experiment with ethanol-2-13C…
Number of citations: 137 pubs.acs.org
NJ Greenfield, MA McKenzie, F Adebodun… - Biochemistry, 1988 - ACS Publications
Department of Physiology and Biophysics, UMDNJ-Robert Wood Johnson Medical School, Piscataway, New Jersey 08854-5635, and Department of Chemistry, Rutgers University, …
Number of citations: 24 pubs.acs.org
GC Lickfield, AL Beyerlein, GB Savitsky… - The Journal of …, 1984 - ACS Publications
The deuteron quadrupole coupling constants, ß, of 13C2H3CH2OH and CH313C2H2OH were measured in twodifferent nematic solvents by employing the quadrupolar splitting and the …
Number of citations: 2 pubs.acs.org
C Van Zyl, BA Prior, SG Kilian… - Applied and …, 1993 - Am Soc Microbiol
The influence of D-ribose as a cosubstrate on the uptake and metabolism of the non-growth substrate D-xylose by Saccharomyces cerevisiae ATCC 26602 was investigated. Xylose …
Number of citations: 64 journals.asm.org
JH Franco, KJ Klunder, J Lee, V Russell… - Biosensors and …, 2020 - Elsevier
The work presented herein demonstrates a hybrid bi-catalytic architecture for the complete electrochemical oxidation of ethanol. The new catalytic system contains pyrene-TEMPO (…
Number of citations: 19 www.sciencedirect.com
JH Franco, KJ Klunder, V Russell, AR de Andrade… - Electrochimica …, 2020 - Elsevier
This work combines an organic oxidation catalyst, 4-amino-TEMPO (TEMPO-NH 2 ), and a recombinant enzyme, oxalate decarboxylase (OxDc) to create a hybrid catalytic system able …
Number of citations: 16 www.sciencedirect.com
ECSE Lett - 2012 - academia.edu
… of 0.1 M methanol-13C, 0.1 M ethanol-2-13C, 0.025 M glycerol-13C3 and 0.025 M glucose-13C6 in 0.1 M NaOH was conducted with either a Pine Wavenow potentiostat or a CH …
Number of citations: 0 www.academia.edu

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